2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile is a phenylpyridine.
Brand Name: Vulcanchem
CAS No.: 3335-44-2
VCID: VC1731615
InChI: InChI=1S/C13H7F3N2O/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19)
SMILES: C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Molecular Formula: C13H7F3N2O
Molecular Weight: 264.2 g/mol

2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

CAS No.: 3335-44-2

Cat. No.: VC1731615

Molecular Formula: C13H7F3N2O

Molecular Weight: 264.2 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile - 3335-44-2

Specification

CAS No. 3335-44-2
Molecular Formula C13H7F3N2O
Molecular Weight 264.2 g/mol
IUPAC Name 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Standard InChI InChI=1S/C13H7F3N2O/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19)
Standard InChI Key OOVASHBTYQTRFA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F
Canonical SMILES C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile represents a phenylpyridine derivative with several alternative names in scientific literature. The compound possesses distinct identifiers that facilitate its tracking across various chemical databases and research publications. Its formal identification is established through multiple standardized systems, ensuring consistent referencing in scientific contexts.

The compound is registered under CAS number 3335-44-2 and has been cataloged in numerous chemical databases . It appears in PubChem with the identifier CID 2726227, while also maintaining presence in specialized chemical databases such as ChEBI (CHEBI:105649), ChEMBL (CHEMBL1588488), and DSSTox (DTXSID70369398) . The Wikidata entry Q27183406 further confirms its recognition in open scientific knowledge bases .

The compound has several recognized synonyms in scientific literature, including:

  • 2-oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydro-3-pyridinecarbonitrile

  • 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

  • 2-hydroxy-6-phenyl-4-(trifluoromethyl)nicotinonitrile

  • 3-cyano-6-phenyl-4-(trifluoromethyl)-2-pyridone

Structural Features and Molecular Properties

The molecular architecture of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile consists of a dihydropyridine core substituted with functional groups that contribute to its chemical reactivity and biological properties. The compound's structure incorporates both aromatic and heterocyclic elements, creating a molecule with versatile chemical behavior.

Table 1: Fundamental Molecular Properties of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile

PropertyValueSource
Molecular FormulaC₁₃H₇F₃N₂O
Molecular Weight264.20 g/mol
Physical StateSolid
Melting Point300-302°C
InChI1S/C13H7F3N2O/c14-13(15,16)10-6-11(8-4-2-1-3-5-8)18-12(19)9(10)7-17/h1-6H,(H,18,19)
InChI KeyOOVASHBTYQTRFA-UHFFFAOYSA-N

The compound features a phenyl group at position 6 of the dihydropyridine ring, a trifluoromethyl group at position 4, and a cyano group at position 3, with a carbonyl oxygen at position 2 . This particular arrangement of functional groups contributes to its specific chemical behavior and potential applications across various research domains.

Physical and Chemical Properties

Physicochemical Characteristics

2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile exhibits distinctive physical and chemical properties that influence its behavior in various environments and applications. The compound presents as a solid at standard conditions with considerable thermal stability as evidenced by its high melting point of 300-302°C .

The presence of the trifluoromethyl group significantly impacts the compound's electronic properties, affecting electron distribution within the molecule and subsequently influencing its reactivity patterns. The fluorine atoms, with their high electronegativity, create a polar region within the molecule that contributes to its intermolecular interactions and solubility characteristics .

The cyano group at position 3 serves as both an electron-withdrawing functionality and a potential site for further chemical modifications. This functional group enhances the compound's potential as a synthetic intermediate in pharmaceutical development and other chemical applications .

Spectroscopic Properties

The structural configuration of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile produces distinctive spectroscopic signatures that aid in its identification and characterization. While comprehensive spectroscopic data was limited in the search results, related compounds with similar structural motifs have demonstrated characteristic signals in nuclear magnetic resonance (NMR) spectroscopy .

Fluorinated compounds typically exhibit characteristic signals in 19F NMR, with trifluoromethyl groups usually appearing as singlets due to the equivalent nature of the fluorine atoms. The aromatic protons from the phenyl ring and the single proton in the pyridine ring would be expected to show distinct signals in 1H NMR spectroscopy .

Applications in Scientific Research

Pharmaceutical Applications

2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile has demonstrated significant value in pharmaceutical research, particularly as a synthetic intermediate in drug development pipelines. The compound's structural features make it particularly suitable for incorporation into drug candidates targeting neurological disorders .

The unique combination of the trifluoromethyl group and cyano functionality provides a scaffold that can potentially modulate enzyme activity or protein function, positioning the compound as a valuable candidate in drug discovery and development efforts . These structural elements contribute to the compound's ability to interact with biological targets through various binding mechanisms, including hydrogen bonding, π-stacking, and dipole interactions.

Recent research has explored the compound's potential in the synthesis of novel heterocyclic systems with enhanced pharmacological properties. Its role as a precursor in developing pyridyl benzoate derivatives with antimicrobial activities represents one promising direction in medicinal chemistry research .

Agricultural Chemistry

In agricultural research, 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile has shown utility in the formulation of agrochemicals, particularly in pest control applications . The compound's structural features, especially the trifluoromethyl group, contribute to its potential effectiveness in agricultural formulations.

The incorporation of fluorine atoms in agrochemical compounds typically enhances their metabolic stability and lipophilicity, potentially improving their persistence in environmental conditions and uptake by target organisms. This characteristic makes fluorinated heterocycles like 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile valuable in sustainable farming practices where minimizing environmental impact while maintaining efficacy is crucial .

Materials Science Applications

The application of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile extends to materials science, where its properties are leveraged in developing advanced materials, including polymers and protective coatings . The presence of the trifluoromethyl group contributes to enhanced durability and resistance to harsh conditions in resulting materials.

Fluorinated organic compounds generally exhibit unique surface properties, including increased hydrophobicity and oleophobicity, which can be advantageous in coating applications. Additionally, these compounds often demonstrate improved thermal and chemical stability, making them suitable for use in environments where materials are exposed to extreme conditions .

Analytical Applications

In analytical chemistry, 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile serves as a standard reference material, facilitating the accurate quantification of similar compounds in complex mixtures . The compound's distinct spectroscopic profile makes it valuable for calibration purposes in various analytical methods.

The unique combination of functional groups in the compound produces characteristic signals in spectroscopic analyses, providing distinct markers for identification and quantification purposes. This property makes the compound particularly useful in developing and validating analytical methods for related heterocyclic systems .

Recent Research Developments

Antimicrobial Studies

Recent research has explored the potential of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile derivatives in antimicrobial applications. Studies have focused on developing pyridyl benzoate derivatives through microwave-assisted condensation reactions, yielding compounds with promising antimicrobial activities .

One significant research direction involves the synthesis of substituted pyridyl 4-chlorobenzoates from 2-oxo-1,2-dihydropyridine-3-carbonitriles under solvent-free conditions. These derivatives have shown notable activity against both gram-negative and gram-positive bacteria . For instance, 3-cyano-5-[(4-hydroxyphenyl)diazenyl]-4-methyl-6-phenylpyridin-2-yl 4-chlorobenzoate demonstrated antimicrobial activity against Bacillus subtilis and Staphylococcus aureus comparable to standard antibiotics like amikacin .

Anticancer Research

The potential of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile in anticancer research represents another promising area of investigation. Research has focused on developing novel hetero ring-fused pyridine derivatives with anticancer properties .

These studies have employed computational methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand structure-activity relationships and guide the design of more effective compounds . This rational approach to drug design highlights the compound's value as a starting point for developing targeted anticancer agents.

Synthetic Approaches

Synthetic Methodologies

The synthesis of 2-Oxo-6-phenyl-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile and its derivatives employs various methodologies, including both conventional heating approaches and greener alternatives. One documented approach involves modifications to 2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (compound 9) as a starting material .

Alternative synthetic routes include microwave-assisted condensation reactions under solvent-free conditions, representing environmentally friendly approaches to obtaining the target compound and its derivatives . Conventional heating methods in methylene chloride in the presence of triethylamine have also been employed as alternative synthetic strategies .

The development of these diverse synthetic methodologies reflects ongoing efforts to establish more efficient and environmentally sustainable routes to obtaining this valuable heterocyclic compound and its derivatives.

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